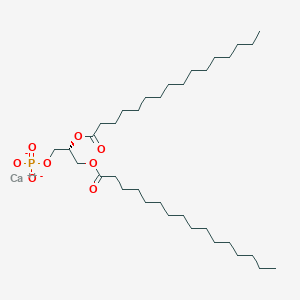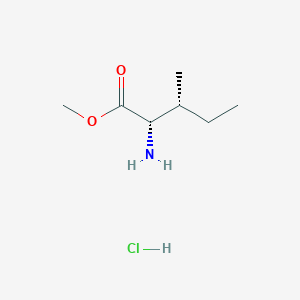
N-(3-Chlorophenyl)-1,3-propanesultam
Descripción general
Descripción
N-(3-Chlorophenyl)-1,3-propanesultam (CPSP) is a synthetic compound that belongs to the class of sultams. It has been widely studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. CPSP is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
Nucleophilic Sulfoalkylation Reagents
A study by Adamczyk, Chen, and Mattingly (2001) introduced a series of nucleophilic sulfoalkylation reagents prepared from chloroalkylsulfonyl chlorides, aiming to enhance the hydrophilicity of polymers and proteins. This research aligns with the exploration of compounds like "N-(3-Chlorophenyl)-1,3-propanesultam" in modifying hydrophilic properties of various substrates (Adamczyk et al., 2001).
Synthetic Approaches to 1,3-Propanesultams
Popova and Dobrydnev (2017) highlighted contemporary methods for synthesizing 1,3-propanesultams, including various organic reactions such as intramolecular condensation, sulfonylation, and alkylation. Their work provides insights into the synthetic versatility and potential applications of compounds structurally related to "this compound" (Popova & Dobrydnev, 2017).
Palladium- and Copper-Catalyzed Cross Coupling
Steinhuebel et al. (2004) discussed the palladium-catalyzed cross-coupling of 1,3-propanesultam with aryl halides, yielding high product yields and demonstrating the compound's role in facilitating efficient synthetic reactions. This research underscores the chemical reactivity and utility of "this compound" in organic synthesis (Steinhuebel et al., 2004).
Structural Characterization of Derivatives
Köktas Koca and colleagues (2015) structurally characterized chlorine-substituted N-phenyl-2-phthalimidoethanesulfonamide derivatives, including those related to "this compound." Their work emphasizes the importance of understanding the structural properties and potential biological activities of such compounds (Köktaş Koca et al., 2015).
Mecanismo De Acción
Target of Action
A compound with a similar structure, carbonyl cyanide m-chlorophenyl hydrazone (cccp), is known to inhibit oxidative phosphorylation .
Mode of Action
Cccp, a structurally similar compound, acts as a protonophore, altering the permeability of the mitochondrial inner membrane to protons and causing the dissipation of the proton gradient across the inner mitochondrial membrane .
Biochemical Pathways
A compound named chlorpropham, which has a similar structure, is known to degrade through hydrolysis by a cipc hydrolase enzyme to yield 3-chloroaniline (3-ca) as a major metabolic product .
Pharmacokinetics
A structurally similar compound, tolfenamic acid, is known to be well absorbed from the gastrointestinal tract .
Result of Action
Cccp, a structurally similar compound, is known to cause the gradual destruction of living cells and death of the organism .
Action Environment
Chlorpropham, a structurally similar compound, is known to be used as a sprout suppressant in potato storage .
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-1,2-thiazolidine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2S/c10-8-3-1-4-9(7-8)11-5-2-6-14(11,12)13/h1,3-4,7H,2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAQFKALFDYAGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001232735 | |
| Record name | Isothiazolidine, 2-(3-chlorophenyl)-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71703-12-3 | |
| Record name | Isothiazolidine, 2-(3-chlorophenyl)-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71703-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isothiazolidine, 2-(3-chlorophenyl)-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole hydrochloride](/img/structure/B3151638.png)



![5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B3151671.png)